molecular formula C10H11BrN2 B11870394 3-Bromo-1-propyl-1H-indazole

3-Bromo-1-propyl-1H-indazole

Cat. No.: B11870394
M. Wt: 239.11 g/mol
InChI Key: KUWZUHWTHZSWAA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

3-Bromo-1-propyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 3-Bromo-1-propyl-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and propyl group enhance its binding affinity to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

3-Bromo-1-propyl-1H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

3-bromo-1-propylindazole

InChI

InChI=1S/C10H11BrN2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12-13/h3-6H,2,7H2,1H3

InChI Key

KUWZUHWTHZSWAA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=N1)Br

Origin of Product

United States

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